(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Overview
Description
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Synthesis in Microreaction Systems : Chen et al. (2021) demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a water-cyclohexane liquid-liquid system. This method offers a green, economic, and efficient approach with high yield and enantiomeric excess in a short time, highlighting its potential in industrial applications (Chen et al., 2021).
Catalytic Applications in Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes using bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for the oligomerization of ethylene. These complexes were found to be highly effective, indicating their utility in the field of catalysis (Kermagoret & Braunstein, 2008).
Organocatalysis in Michael Addition Reactions : Lattanzi (2006) reported the use of 2-pyrrolidinemethanols, derived from similar structures, as efficient bifunctional organocatalysts in the enantioselective Michael addition of malonate esters to nitroolefins, resulting in good yields and enantiomeric excess (Lattanzi, 2006).
Production of Chiral Intermediates in Drug Synthesis : Ni et al. (2012) explored the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, using carbonyl reductase-producing microorganisms. This method highlights the potential of biotransformation in pharmaceutical manufacturing (Ni et al., 2012).
Chemical Reactions with Alcohol in the Presence of Base : Tsuzuki and Tada (1985) studied the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with methanol in the presence of a base, demonstrating the versatility of similar compounds in chemical synthesis (Tsuzuki & Tada, 1985).
Synthesis of Pyrrolopyridinol Derivatives : Kobayashi et al. (2011) described the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols from aryl(3-isocyanopyridin-4-yl)methanones, showcasing the use of pyridinyl methanols in the development of novel organic compounds (Kobayashi et al., 2011).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYZNLXCQEPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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